10,11-dimethoxy-5-(prop-2-en-1-yloxy)-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-9-one
Description
10,11-Dimethoxy-5-(prop-2-en-1-yloxy)-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-9-one is a polycyclic heteroaromatic compound featuring a fused benzo-indolo-naphthyridinone core. The molecule is substituted with two methoxy groups at positions 10 and 11 and a propenyloxy (allyloxy) group at position 3. Its molecular formula is C23H18N2O4, with a molecular weight of 386.40 g/mol.
Properties
IUPAC Name |
16,17-dimethoxy-5-prop-2-enoxy-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2(7),3,5,8(20),9,11,13(18),14,16-nonaen-19-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c1-4-11-29-13-5-7-17-16(12-13)14-9-10-24-20-15-6-8-18(27-2)22(28-3)19(15)23(26)25(17)21(14)20/h4-10,12H,1,11H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOOYWBAPZBMIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3=NC=CC4=C3N(C2=O)C5=C4C=C(C=C5)OCC=C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 10,11-dimethoxy-5-(prop-2-en-1-yloxy)-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-9-one is a synthetic derivative belonging to the class of benzo[c]indolo compounds. This compound has garnered attention due to its potential biological activities, including antitumor and antimicrobial properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a complex arrangement of methoxy groups and a prop-2-en-1-yloxy substituent, which may contribute to its biological activity.
Antitumor Activity
Research indicates that derivatives of benzo[c]indolo compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit topoisomerase I (Top1), an enzyme crucial for DNA replication and repair. Inhibition of Top1 leads to DNA damage and apoptosis in cancer cells.
Table 1: Cytotoxicity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 5.4 | Top1 Inhibition |
| Compound B | HeLa | 3.2 | Apoptosis Induction |
| 10,11-Dimethoxy... | A549 | TBD | TBD |
Note: TBD = To Be Determined
Antimicrobial Activity
The antimicrobial properties of related naphthyridine derivatives have been documented in several studies. These compounds often demonstrate inhibitory effects against both Gram-positive and Gram-negative bacteria. The presence of methoxy groups is believed to enhance lipophilicity, aiding in membrane penetration.
Table 2: Antimicrobial Efficacy Against Bacterial Strains
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | Staphylococcus aureus | 12 µg/mL |
| Compound D | Escherichia coli | 25 µg/mL |
| 10,11-Dimethoxy... | Pseudomonas aeruginosa | TBD |
Study 1: Cytotoxicity Evaluation
In a study published in the European Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of various naphthyridine derivatives on human cancer cell lines. The study found that compounds with similar structures to 10,11-dimethoxy-5-(prop-2-en-1-yloxy)-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-9-one exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent antitumor activity .
Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of substituted naphthyridines. The results indicated that certain derivatives showed significant activity against both Gram-positive and Gram-negative bacteria. The study emphasized the role of substituents in enhancing biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The benzo-indolo-naphthyridinone core is shared among several derivatives, but substituents critically modulate their properties. Key comparisons include:
Key Observations :
- The propenyloxy group in the target compound offers distinct reactivity compared to the acetate in or propargyl in , enabling diverse functionalization pathways.
Spectral and Physicochemical Properties
- IR Spectroscopy: The target compound’s IR spectrum would show peaks for methoxy (-OCH3) at ~2830–2980 cm⁻¹ and C=O (naphthyridinone) at ~1650–1700 cm⁻¹, similar to acetate derivatives . Hydrazide derivatives (e.g., compound 9h in ) exhibit strong C=O stretches at ~1614 cm⁻¹, while thioamide-containing analogs (e.g., 8e in ) show C=S peaks at ~1265 cm⁻¹.
NMR Spectroscopy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
